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molecular formula C15H14N4O3 B8737835 Ethyl 3-methoxy-4-(9H-purin-8-yl)benzoate CAS No. 89469-12-5

Ethyl 3-methoxy-4-(9H-purin-8-yl)benzoate

Cat. No. B8737835
M. Wt: 298.30 g/mol
InChI Key: XSBCQLMEUZTOGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04582837

Procedure details

A quantity of 0.42 gm of 8-(2'-methoxy-4'-chlorocarbonyl-phenyl)-purine hydrochloride (see Example 43) was refluxed in 30 ml of ethanol for 45 minutes. The solvent was evaporated off, and the residue was purified over a silica gel column [eluant: methylene chloride/ethanol (50:1 to 19:1)].
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([C:9](N)=[O:10])[CH:6]=[CH:5][C:4]=1[C:12]1[NH:20][C:19]2[C:14](=[N:15][CH:16]=[N:17][CH:18]=2)[N:13]=1.[CH2:21]([OH:23])[CH3:22]>>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([C:9]([O:23][CH2:21][CH3:22])=[O:10])[CH:6]=[CH:5][C:4]=1[C:12]1[NH:20][C:19]2[C:14](=[N:15][CH:16]=[N:17][CH:18]=2)[N:13]=1

Inputs

Step One
Name
Quantity
0.42 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)C(=O)N)C1=NC2=NC=NC=C2N1
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off
CUSTOM
Type
CUSTOM
Details
the residue was purified over a silica gel column [eluant: methylene chloride/ethanol (50:1 to 19:1)]

Outcomes

Product
Name
Type
Smiles
COC1=C(C=CC(=C1)C(=O)OCC)C1=NC2=NC=NC=C2N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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